2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as IN-MO-1 and is a kinase inhibitor that has been shown to have potential applications in cancer research.
Scientific Research Applications
Enaminylation and Cyclization in Medicinal Chemistry
- Application : A cobalt(III)-catalyzed cross-coupling reaction involving similar compounds is used to create 2-enaminylated indole derivatives, which are significant in medicinal chemistry due to their transformation into pyrrolo[1,2-a]indoles (Zhou et al., 2016).
Development of PI3Kβ Inhibitors for Cancer Treatment
- Application : Research on related compounds has led to the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This includes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors (Certal et al., 2014).
mTOR Kinase Inhibition for Cancer Therapy
- Application : Similar compounds have been optimized for selective inhibition of the mammalian target of rapamycin (mTOR) kinase, presenting potential for development in cancer therapy (Nowak et al., 2009).
RIPK1 Inhibitors for Tumor Metastasis
- Application : Certain derivatives have been identified as potent receptor-interacting protein kinase 1 (RIPK1) inhibitors, showing promise in preventing tumor metastasis (Li et al., 2018).
Synthesis of Biologically Active Compounds
- Application : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives plays a crucial role in developing small molecule inhibitors for anticancer studies (Wang et al., 2016).
Cannabinoid Receptor Agonists
- Application : Conformationally restrained analogues of pravadoline, including related compounds, represent a new class of cannabinoid receptor agonists (D'ambra et al., 1992).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
- Application : Research involving the reduction of acylpyrroles, including related compounds, has led to new syntheses of the pyrrolo[1,2-b]cinnolin-10-one ring system, important in pharmacology (Kimbaris & Varvounis, 2000).
properties
IUPAC Name |
2-indol-1-yl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(14-24-6-5-15-3-1-2-4-18(15)24)25-12-16-11-21-20(22-17(16)13-25)23-7-9-27-10-8-23/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYEMJBBCWLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone |
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